molecular formula C13H10BrN3O2S2 B2762546 4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide CAS No. 2034263-49-3

4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2762546
CAS No.: 2034263-49-3
M. Wt: 384.27
InChI Key: SRELTNCCRJKQOA-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide scaffold linked via an ethyl chain to a 4-oxothieno[3,2-d]pyrimidin moiety. The bromine atom at the 4-position of the thiophene ring is a critical structural feature, likely enhancing electronic and steric properties for target binding .

  • Halogenation: Bromine introduction via electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
  • Cyclocondensation: Formation of the thienopyrimidinone core through [4+2] cyclocondensation between thiophene derivatives and pyrimidine precursors .
  • Amide coupling: Reaction of activated thiophene-2-carboxylic acid derivatives with amine-containing intermediates .

This compound’s structural complexity positions it as a candidate for diverse pharmacological applications, including anticancer, antimicrobial, or anti-inflammatory activities, depending on substituent effects and core modifications .

Properties

IUPAC Name

4-bromo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2S2/c14-8-5-10(21-6-8)12(18)15-2-3-17-7-16-9-1-4-20-11(9)13(17)19/h1,4-7H,2-3H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRELTNCCRJKQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN(C2=O)CCNC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of Thieno[3,2-d]pyrimidine: This involves cyclization reactions to form the thieno[3,2-d]pyrimidine core.

    Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide can undergo several types of chemical reactions:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the thiophene ring or the thieno[3,2-d]pyrimidine moiety.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents in the presence of bases like potassium phosphate (K3PO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

    Biological Research: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.

    Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

    Electronic Properties: In materials science, its electronic properties are influenced by the conjugated systems within the molecule, affecting charge transport and light emission.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous derivatives:

Compound Name Core Structure Key Substituents/Modifications Biological Activity Reference
4-Bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide Thieno[3,2-d]pyrimidinone + thiophene Bromine (C4-thiophene), ethyl linker Theoretical: Anticancer/antimicrobial (inferred from analogs) N/A
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Thiophene-2-carboxamide Bromine (C5-thiophene), 4-methylpyridin-2-yl group Antibacterial
KuSaSch100 (Anti-plasmodial agent) Thieno[3,2-e]pyridine Cyclopenta[b] ring, phenyl, 4-chlorophenylcarboxamide Antiplasmodial
Benzothieno[3,2-d]pyrimidinone sulfonamides Benzothieno[3,2-d]pyrimidinone Methanesulfonamide, arylthio groups COX-2 inhibition, anti-inflammatory
Thieno[2,3-d]pyrimidin hydrazide derivatives Thieno[2,3-d]pyrimidin Hydrazide, thiazolidinone, aromatic substituents Anti-breast cancer

Structural and Functional Insights:

Halogenation Effects :

  • The bromine in the target compound and 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide enhances lipophilicity and binding affinity. However, positional differences (C4 vs. C5 on thiophene) may alter steric interactions with biological targets .
  • In contrast, KuSaSch100 lacks halogens but incorporates a chlorophenyl group, suggesting halogen placement (on the aryl vs. heterocycle) influences target specificity .

Core Heterocycle Modifications: The thieno[3,2-d]pyrimidinone core in the target compound shares similarities with benzothieno[3,2-d]pyrimidinones but lacks the fused benzene ring. This simplification may reduce metabolic stability but improve synthetic accessibility . Thieno[2,3-d]pyrimidin derivatives (e.g., hydrazides) demonstrate that minor changes in core ring fusion (e.g., [2,3-d] vs. [3,2-d]) significantly alter pharmacological profiles, shifting activity from anti-inflammatory to anticancer .

This contrasts with rigid cyclopenta[b] rings in KuSaSch100, which may enhance target selectivity but limit bioavailability . Sulfonamide and hydrazide groups in analogs (e.g., ) introduce hydrogen-bonding capabilities absent in the target compound, suggesting divergent mechanisms of action.

Biological Activity Trends: Antibacterial activity in bromothiophene carboxamides correlates with pyridinyl substituents (e.g., 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide), whereas thienopyrimidinones with ethyl linkers (target compound) are untested but hypothesized to target kinases or proteases .

Biological Activity

4-Bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide is C14H12BrN3O3SC_{14}H_{12}BrN_3O_3S, with a molecular weight of approximately 382.23 g/mol. The structural features include a brominated phenyl group and a thieno[3,2-d]pyrimidine core, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Notably, compounds with similar structures have been shown to inhibit key kinases such as VEGFR-2 and AKT, which are critical in cancer cell proliferation and survival.

Key Mechanisms:

  • Kinase Inhibition : The compound exhibits inhibitory effects on VEGFR-2 and AKT pathways, crucial for angiogenesis and cell growth.
  • Induction of Apoptosis : Studies have indicated that it can induce apoptosis in cancer cells through caspase activation.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases (e.g., S phase), leading to reduced proliferation of cancer cells.

Biological Activity Assays

Several in vitro studies have evaluated the anticancer properties of 4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide against various cancer cell lines.

In Vitro Assays:

  • Antiproliferative Activity : The compound was tested on HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines using MTT assays.
    • IC50 Values : The compound demonstrated IC50 values indicating moderate to high cytotoxicity against these cell lines.
    • Comparison with Reference Drugs : Its activity was compared with doxorubicin, showing promising results.
CompoundCell LineIC50 (µM)Mechanism
4-Bromo-N-(...)HepG23.12Apoptosis induction
4-Bromo-N-(...)PC-36.96Cell cycle arrest
  • VEGFR-2 Inhibition Assay : The compound showed significant inhibition of VEGFR-2 activity in HepG2 cells.
    • Inhibition Percentage : A notable inhibition rate was recorded at 70%, comparable to established inhibitors like sorafenib.

Case Studies

Recent studies have highlighted the efficacy of thiophene derivatives, including our compound of interest, in various therapeutic contexts:

  • Study on Anticancer Activity : A study published in MDPI reported that thiophene derivatives inhibited both VEGFR-2 and AKT pathways effectively, leading to apoptosis in liver carcinoma models. The study emphasized the potential of these compounds as leads for drug development targeting cancer therapy .
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions between the compound and target proteins involved in tumor growth regulation. These studies provide insights into the structural basis for its biological activity .

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